molecular formula C19H25F3N2O6 B12353343 Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-

Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-

Cat. No.: B12353343
M. Wt: 434.4 g/mol
InChI Key: NAYFERHDYLITGX-WTJYETQFSA-N
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Description

Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- is a complex organic compound with the molecular formula C19H25F3N2O6 and a molecular weight of 434.41 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and an aspartic acid moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- involves several steps. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- can be compared with similar compounds such as:

The uniqueness of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- lies in its combination of these functional groups, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid

InChI

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+/t16-/m0/s1

InChI Key

NAYFERHDYLITGX-WTJYETQFSA-N

Isomeric SMILES

COCCCC/C(=N\OCCN[C@@H](CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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